![molecular formula C18H22N2O4 B6967870 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6967870.png)
7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one: is a synthetic organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the oxadiazole ring in this compound adds to its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting tert-butylamidoxime with an appropriate carboxylic acid derivative under dehydrating conditions. This step often involves the use of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the cyclization process .
-
Attachment of the Oxadiazole to the Chromenone Core: : The oxadiazole derivative is then reacted with a chromenone precursor. This step usually involves nucleophilic substitution reactions where the oxadiazole moiety is introduced to the chromenone core through a suitable leaving group, such as a halide .
-
Final Modifications: : The final product may require purification and further modifications to achieve the desired chemical structure and purity. Techniques such as recrystallization, column chromatography, and spectroscopic analysis (NMR, IR, MS) are commonly used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chromenone core or the oxadiazole ring, potentially yielding reduced forms of the compound.
Substitution: The methoxy group attached to the chromenone can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized chromenones.
Scientific Research Applications
Chemistry
In chemistry, 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Chromenones and oxadiazoles are known for their anti-inflammatory, antimicrobial, and anticancer activities. This compound could serve as a lead molecule for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as fluorescence or photostability. Its structural features make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Receptors: It could bind to receptors like G-protein coupled receptors (GPCRs) or nuclear receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2,2-dimethyl-3H-chromen-4-one: Lacks the oxadiazole ring but shares the chromenone core.
7-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one: Similar structure with a different substituent on the oxadiazole ring.
Uniqueness
The presence of the tert-butyl group on the oxadiazole ring and the methoxy group on the chromenone core makes 7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one unique
Properties
IUPAC Name |
7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)16-19-15(24-20-16)10-22-11-6-7-12-13(21)9-18(4,5)23-14(12)8-11/h6-8H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPLZSMLDZFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC3=NC(=NO3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
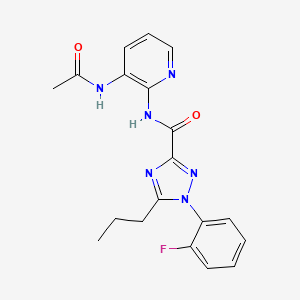
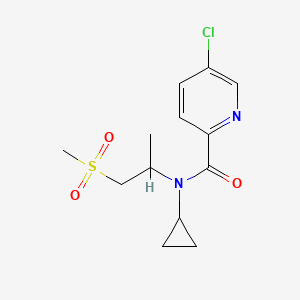
![2-[1-[1-(3-Bromophenyl)cyclohexanecarbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B6967811.png)
![(5-Chloropyridin-2-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6967813.png)
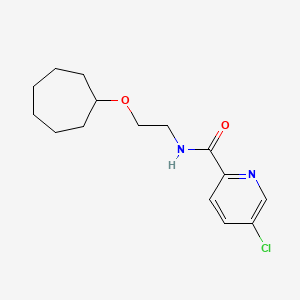
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967821.png)
![3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide](/img/structure/B6967827.png)

![3-[(3-Chlorothiophen-2-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione](/img/structure/B6967838.png)
![N-[4-[1-[(4-methylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide](/img/structure/B6967857.png)
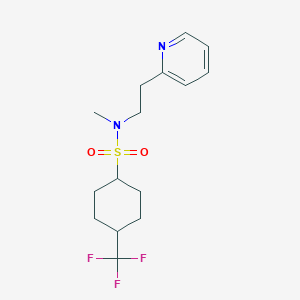
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967882.png)
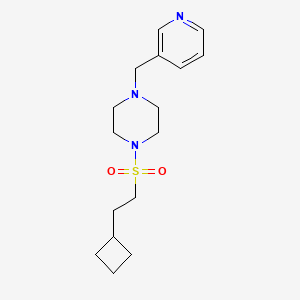
![7-chloro-N,2-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6967895.png)
